![molecular formula C21H25N5O2S B2898833 N-cyclohexyl-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide CAS No. 1207013-73-7](/img/structure/B2898833.png)
N-cyclohexyl-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
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Description
N-cyclohexyl-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H25N5O2S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Endoplasmic Reticulum Stress Modulation
This compound has shown potential in modulating endoplasmic reticulum (ER) stress signals. ER stress is implicated in numerous pathological conditions, including Alzheimer’s disease, diabetic retinopathy, atherosclerosis, and lung inflammation . The ability to decrease ER stress signals could lead to novel therapies for protein misfolding diseases.
Anti-Inflammatory Applications
Due to its role in ER stress modulation, the compound may also have anti-inflammatory applications. ER stress is known to contribute to inflammatory processes, and controlling it can be beneficial in conditions like lung inflammation and atherosclerosis .
Neuroprotective Agent
The compound’s potential to alleviate ER stress suggests it could serve as a neuroprotective agent. Diseases such as Alzheimer’s involve protein misfolding and ER stress, and compounds that can mitigate these processes are valuable in neuroprotection .
Antidiabetic Agent
In diabetic retinopathy, ER stress plays a significant role in the pathology. By reducing ER stress, this compound could be explored as an antidiabetic agent, particularly in complications related to diabetes .
Cardiovascular Disease Research
Atherosclerosis is another condition where ER stress is a contributing factor. The compound’s ability to modulate ER stress makes it a candidate for research into cardiovascular diseases, potentially leading to new treatments for atherosclerosis .
Oncology Research
The compound may also find applications in oncology research. The ER stress response is a mechanism that cancer cells exploit for survival. Modulating this response can be a strategy to induce apoptosis in cancer cells .
Chemical Chaperone Development
The compound could be used in the development of chemical chaperones. These are small molecules that assist in the correct folding of proteins, which is particularly useful in diseases caused by protein misfolding .
Drug Discovery and Design
Lastly, the compound’s unique structure and activity profile make it a valuable scaffold in drug discovery and design. Its ability to interact with biological pathways related to ER stress and protein folding can inspire the creation of new drugs .
properties
IUPAC Name |
N-cyclohexyl-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-13-19(20(27)23-15-7-5-4-6-8-15)29-21(22-13)18-14(2)26(25-24-18)16-9-11-17(28-3)12-10-16/h9-12,15H,4-8H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHATYATRJMECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide |
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